PF-10040

PAF Antagonism Inflammation Receptor Binding

Select PF-10040 for its unique ability to isolate PAF-induced airway hyperresponsiveness without affecting acute bronchospasm, and to dissect PAF's role in NSAID-gastropathy distinct from LTB₄. This validated research tool ensures experimental specificity unavailable with other antagonists.

Molecular Formula C20H24ClNO2
Molecular Weight 345.9 g/mol
CAS No. 132928-46-2
Cat. No. B1679687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-10040
CAS132928-46-2
Synonyms1-(3,4-dimethoxyphenylethyl)-6-methyl-3,4-dihydroisoquinoline
PF 10040
PF-10040
PF10040
Molecular FormulaC20H24ClNO2
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NCC2)CCC3=CC(=C(C=C3)OC)OC.Cl
InChIInChI=1S/C20H23NO2.ClH/c1-14-4-7-17-16(12-14)10-11-21-18(17)8-5-15-6-9-19(22-2)20(13-15)23-3;/h4,6-7,9,12-13H,5,8,10-11H2,1-3H3;1H
InChIKeyFJHOALINTTUIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-10040 (CAS 132928-46-2): Chemical Profile and Procurement Identifier


PF-10040 (CAS 132928-46-2) is a synthetic quinoline/isoquinoline derivative that functions as a platelet-activating factor (PAF) antagonist [1]. Its IUPAC name is 1-(3,4-dimethoxyphenylethyl)-6-methyl-3,4-dihydroisoquinoline hydrochloride, with a molecular formula of C₂₀H₂₄ClNO₂ and a molecular weight of 345.86 g/mol . The compound is listed in the MeSH database as a PAF antagonist and is used in research settings to study inflammatory and gastrointestinal pathologies [1].

Why Generic PAF Antagonist Substitution Is Not Supported by Data for PF-10040 Applications


PAF antagonists represent a diverse class of compounds with widely varying potencies and pharmacological profiles. PF-10040 demonstrates a unique combination of functional characteristics: it is a relatively low-potency PAF antagonist in vitro (IC₅₀ ~ 10⁻⁵ M) [1], yet it exhibits significant in vivo efficacy in specific disease models [2]. Its mechanism of action is not solely attributable to PAF receptor antagonism, as it inhibits PAF-induced airway hyperresponsiveness without affecting acute bronchospasm [1]. Furthermore, its protective effects in NSAID-gastritis models appear to be mediated through a distinct mechanism that does not involve scavenging of free radicals or inhibition of leukotriene synthesis [3]. These specific properties mean that substituting PF-10040 with a more potent, standard PAF antagonist (e.g., WEB 2086) or another in-class compound would not replicate its observed biological outcomes, potentially leading to divergent or null results in established experimental models.

PF-10040 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


In Vitro PAF Antagonism: PF-10040 vs. WEB 2086 in Rabbit Platelet Binding Assay

PF-10040 demonstrates significantly lower potency at the PAF receptor compared to the standard antagonist WEB 2086 in a direct head-to-head comparison. In a competitive binding assay using [³H]-PAF on rabbit platelets, PF-10040 exhibited an IC₅₀ of 1.07 × 10⁻⁵ M, which was approximately three orders of magnitude less potent than WEB 2086 (IC₅₀ = 4.23 × 10⁻⁹ M) [1]. This ~2,500-fold difference in potency is a critical differentiator for research applications.

PAF Antagonism Inflammation Receptor Binding

Comparative PAF Antagonist Potency: PF-10040 vs. CV-3988 in Platelet Binding

In cross-study comparison using similar [³H]-PAF binding assays on rabbit platelets, PF-10040 (IC₅₀ = 1.07 × 10⁻⁵ M) is less potent than the PAF antagonist CV-3988. While not a direct head-to-head study, CV-3988 was reported to have an IC₅₀ of 7.9 × 10⁻⁸ M in the same species and assay type [1]. PF-10040 is approximately 135-fold less potent than CV-3988 in this in vitro binding context [2].

PAF Antagonism Thrombosis Inflammation

In Vivo Airway Inflammation: Dose-Dependent Inhibition by PF-10040

In a neonatally immunized rabbit model, PF-10040 demonstrated a dose-dependent, functional dissociation between its effects on PAF-induced acute bronchospasm and airway hyperresponsiveness (AHR). Doses of 5 and 10 mg (intratracheal) had no effect on acute bronchoconstriction (measured by airway resistance R_L and dynamic compliance C_dyn) but significantly inhibited the subsequent PAF-induced increase in airway responsiveness to inhaled histamine [1]. This functional profile distinguishes PF-10040 from other PAF antagonists.

Airway Hyperresponsiveness Inflammation Pulmonary Pharmacology

In Vivo Efficacy in NSAID-Gastritis: PF-10040 Gastroprotective Dose-Response

PF-10040 provided significant, dose-dependent protection against gastric damage in an experimental model of NSAID-gastritis. Oral pretreatment with PF-10040 at doses of 10 mg/kg or greater significantly reduced the severity of indomethacin-induced gastric damage in rats [1]. This protective effect was specific, as PF-10040 at these doses did not significantly affect gastric LTB₄ synthesis or gastric acid secretion [1].

Gastroprotection NSAID-Induced Injury Inflammation

Mechanistic Specificity: PF-10040 Does Not Scavenge Free Radicals or Inhibit Leukotriene Synthesis

The protective effects of PF-10040 in NSAID-gastritis are not attributable to common mechanisms associated with other gastroprotective agents. PF-10040 failed to exert significant free radical scavenging effects in an in vitro assay at concentrations up to 10 mM [1]. Furthermore, at gastroprotective doses, it did not significantly affect gastric LTB₄ synthesis or block LTB₄- or LTD₄-induced responses [1]. This negative data set critically defines its mechanism.

Mechanism of Action Oxidative Stress Leukotriene Pathway

PF-10040 Target Engagement Selectivity: Inhibition of PAF- but not LTB₄-Induced Leukocyte Adhesion

In a functional in vivo assay using rat mesenteric venules, PF-10040 demonstrated target-specific inhibition of leukocyte-endothelial cell interactions. It significantly inhibited leukocyte adherence and emigration induced by PAF, but did not affect the same responses when they were induced by LTB₄ [1]. This provides direct evidence for PF-10040's functional selectivity for PAF-mediated pathways in a physiologically relevant setting.

Cell Adhesion Inflammation Vascular Biology

PF-10040: Validated Research Applications Based on Comparative Evidence


Investigating PAF-Dependent Airway Inflammation Without Acute Bronchoconstriction

PF-10040 is a validated tool for research focused on the chronic inflammatory aspects of airway disease, specifically the link between PAF and airway hyperresponsiveness (AHR). Unlike standard, high-potency PAF antagonists (e.g., WEB 2086) that block both acute bronchospasm and AHR [1], PF-10040 uniquely inhibits PAF-induced AHR without affecting the immediate bronchoconstrictor response [1]. This allows researchers to isolate and study the pathways contributing to sustained airway inflammation and remodeling, independent of acute smooth muscle contraction [1].

Studying PAF-Mediated Mechanisms in NSAID-Induced Gastropathy

PF-10040 is a highly specific tool for investigating the role of PAF in the pathogenesis of gastric damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs). In a validated rat model, oral administration of PF-10040 at doses ≥10 mg/kg provides significant protection against indomethacin-, aspirin-, and naproxen-induced gastric injury [2]. Critically, this protection is achieved without inhibiting gastric acid secretion or affecting leukotriene (LTB₄) synthesis and function, confirming its action is specifically through PAF antagonism [2]. This makes it an ideal compound to dissect PAF's contribution to NSAID-gastropathy, distinct from the effects of other mediators [2].

Differentiating PAF- vs. LTB₄-Mediated Leukocyte Recruitment In Vivo

PF-10040 serves as a selective pharmacological probe to distinguish between PAF- and LTB₄-driven leukocyte adhesion and emigration in the microvasculature. In vivo studies using rat mesenteric venules show that PF-10040 potently inhibits leukocyte adhesion triggered by PAF, but has no effect on the same response when elicited by LTB₄ [2]. This functional selectivity allows researchers to precisely define the contribution of the PAF pathway to inflammatory cell recruitment in complex models where multiple chemoattractants are present [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-10040

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.